molecular formula C9H11FN2O3S B4765428 N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide

N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide

Cat. No. B4765428
M. Wt: 246.26 g/mol
InChI Key: ZJIYOWTWZVCZQP-UHFFFAOYSA-N
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Description

“N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide” is an organic compound. It contains a benzenesulfonamide moiety with an amine group attached to the benzene ring . It is a part of the class of organic compounds known as aminobenzenesulfonamides .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized by the amidation reaction . A new process for the synthesis of racemic or optically pure N-[4-cyano-3-trifluoro-methyl-phenyl]-3[4-fluorophenyl-sulfonyl]-2-hydroxy-2-methylpropionamide was also disclosed .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT). The optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .


Chemical Reactions Analysis

The reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . Further studies are needed to understand the specific chemical reactions involving “N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide”.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 3-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4H-chromen-4-one is 388.413 Da .

Scientific Research Applications

Organic Synthesis and Chemical Biology

Sulfonyl fluorides, including 4-fluorophenylsulfonyl-beta-alaninamide, find extensive use in organic synthesis. Their incorporation into complex molecules allows for the creation of diverse functional groups. Notably, direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides .

Medicinal Chemistry and Drug Discovery

This compound’s structural features make it a promising candidate for drug development. Researchers explore its potential as an antimicrobial agent, anti-inflammatory drug, and cytotoxicity modulator. Additionally, its role in inhibiting reverse transcriptase (HIV-1) and cellular DNA polymerases warrants further investigation .

Materials Science and Polymer Chemistry

In the realm of materials science, sulfonyl compounds contribute to the design of high-performance polymers. For instance, 4-fluorophenylsulfonyl-beta-alaninamide derivatives could enhance the thermal stability and proton conductivity of polymers, making them suitable for applications such as fuel cells and membranes .

Antitumor Properties

Exploring the potential antitumor effects of this compound is crucial. Researchers investigate its ability to inhibit tumor growth and assess its cytotoxicity against cancer cells. Understanding its mechanism of action could lead to novel therapeutic strategies .

Biological Activity and Enzyme Inhibition

The sulfonyl group’s presence in 4-fluorophenylsulfonyl-beta-alaninamide suggests interactions with enzymes. Investigating its impact on protein kinases, reverse transcriptase, and other cellular processes may reveal valuable insights for drug design and disease treatment .

Photophysical Properties and Sensing Applications

Researchers explore the photophysical behavior of sulfonyl compounds. By studying their fluorescence properties, they can develop sensors for detecting specific analytes or environmental changes. The unique characteristics of 4-fluorophenylsulfonyl-beta-alaninamide may contribute to sensor development .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, sulfonamide compounds have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Safety and Hazards

Safety data sheets for similar compounds provide information on hazards and safety precautions. For example, 4-Fluorophenyl methyl sulfone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye irritation .

Future Directions

The future directions for research on “N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide” could include further studies on its synthesis, mechanism of action, and potential applications in medicine. For instance, the amidoxime derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide, will be further evaluated, both in the field of medicinal chemistry and in other relevant areas .

properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c10-7-1-3-8(4-2-7)16(14,15)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIYOWTWZVCZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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